3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound “3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of benzamide . Benzamide derivatives have a wide range of applications in the fields of medicine, industry, and biology . Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities .
Synthesis Analysis
The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Molecular Structure Analysis
The structures of some compounds were established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of arylamines and 3,5-dichlorobenzoyl chloride . The reaction of isothiazole-5-carboxylic acid derivatives with thionyl chloride gives carboxylic chloride, which reacts with a series of arylamines to afford isothiazole carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by spectroscopical methods and single crystal X-ray diffraction . The FT-IR spectrum shows peaks at υ as (N–H) 3437, υ (C–H) 3268, υ (C=O) 1634, υ (C–C) 1566 and 1542, υ as (NO 2) 1506, υ s (NO 2) 1384, β (C–H) 1328 and 1295, γ (C–H) 688–858 .Scientific Research Applications
Anticancer Activity
- Microwave-assisted facile synthesis techniques have been employed to create a series of benzamide derivatives, including structures similar to 3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, showing promising in vitro anticancer activity against various human cancer cell lines. These compounds have been assessed using the MTT assay method, with some displaying GI50 values comparable to the standard drug Adriamycin. Molecular docking studies further suggest potential mechanisms of action, and ADMET predictions indicate favorable drug-like properties (Tiwari et al., 2017).
Antibacterial and Antimicrobial Activities
- The design and synthesis of benzamide derivatives have shown potential in inhibiting type III secretion in Yersinia, suggesting a possible application in preventing or treating bacterial infections. This study highlights the significance of structural analogs of this compound in developing new antibacterial agents (Kauppi et al., 2007).
Role in Heterocyclic Chemistry
- The compound and its derivatives have played a pivotal role in the synthesis of heterocyclic compounds with potential biological activities. These include the creation of novel molecules that could serve as the basis for developing new therapeutic agents with varied biological functions. The research emphasizes the importance of this benzamide derivative in facilitating the synthesis of complex heterocyclic structures that could have significant applications in medicinal chemistry and drug development (Kalogirou et al., 2021).
Antimicrobial Agents
- Synthesis efforts have also led to the creation of benzamide-based compounds with notable antimicrobial properties. These efforts showcase the versatility of the this compound framework in generating molecules that could act against a variety of microbial pathogens, further underlining its value in the search for new antimicrobial agents (Holla et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit biological activity, such as antitumoral and anticonvulsive activities .
Mode of Action
A compound with a similar structure, propyzamide, is known to inhibit microtubule assembly . This suggests that our compound might interact with its targets in a similar manner, leading to changes at the cellular level.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have potential antitumoral and anticonvulsive activities .
Properties
IUPAC Name |
3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-9-5-10(2)12(4)16(11(9)3)18-23-24-19(26-18)22-17(25)13-6-14(20)8-15(21)7-13/h5-8H,1-4H3,(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSDZKNOGPHOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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